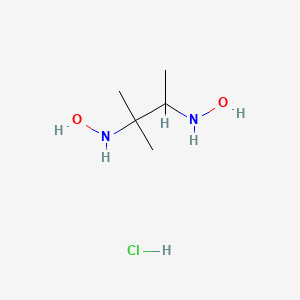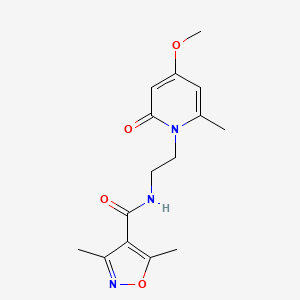
N-(1-méthanesulfonylpipéridin-4-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide is a versatile chemical compound with a unique structure that offers diverse applications in various fields such as pharmaceutical synthesis, catalysis, and materials science. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a but-2-ynamide moiety.
Applications De Recherche Scientifique
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
Target of Action
A related compound, n-phenyl-n-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl), is known to act on opioid receptors . It’s plausible that N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may have similar targets due to structural similarities.
Mode of Action
It’s known that compounds with similar structures, such as acrylfentanyl, interact with their targets (opioid receptors) by mimicking the action of endogenous opioids, leading to analgesic effects .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain, leading to analgesia and feelings of euphoria .
Pharmacokinetics
Similar compounds are typically well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Opioids generally decrease the perception of pain at the cellular level by reducing the activity of pain-sensing neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with but-2-ynoic acid or its derivatives under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide: Unique due to the presence of both a methanesulfonyl group and a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide moiety.
N-(1-methanesulfonylpiperidin-4-yl)prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a but-2-ynamide moiety.
Uniqueness
N-(1-methanesulfonylpiperidin-4-yl)but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-2-ynamide moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-10(13)11-9-5-7-12(8-6-9)16(2,14)15/h9H,5-8H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZOJLPYNLWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)


![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)
![8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)
![3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2376939.png)


![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)



